molecular formula C77H139N3O31 B12823224 Ganglioside gm1,ammonium salt,bovine

Ganglioside gm1,ammonium salt,bovine

Cat. No.: B12823224
M. Wt: 1602.9 g/mol
InChI Key: GTTLZSUWCRJZRC-CRQBLQEMSA-N
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Description

Ganglioside GM1, ammonium salt, bovine, is a complex glycosphingolipid derived from bovine brain tissue. It is a monosialoganglioside, meaning it contains one sialic acid residue. This compound plays a crucial role in cellular processes, particularly in the nervous system, where it is involved in cell signaling, neuroprotection, and neurodevelopment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ganglioside GM1, ammonium salt, bovine, typically involves the extraction and purification from bovine brain tissue. The process begins with the homogenization of brain tissue, followed by lipid extraction using organic solvents such as chloroform and methanol. The gangliosides are then separated using chromatographic techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The final product is obtained by converting the ganglioside to its ammonium salt form through ion exchange processes .

Industrial Production Methods: Industrial production of ganglioside GM1, ammonium salt, bovine, follows similar extraction and purification steps but on a larger scale. The process is optimized for higher yields and purity, often involving advanced chromatographic techniques and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: Ganglioside GM1, ammonium salt, bovine, can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while substitution can result in various acylated or alkylated derivatives .

Scientific Research Applications

Ganglioside GM1, ammonium salt, bovine, has a wide range of scientific research applications:

Mechanism of Action

Ganglioside GM1, ammonium salt, bovine, exerts its effects through several mechanisms:

Comparison with Similar Compounds

Ganglioside GM1, ammonium salt, bovine, can be compared with other gangliosides such as:

Uniqueness: Ganglioside GM1 is unique due to its specific interactions with neurotrophic receptors and its prominent role in neuroprotection and neurodevelopment. Its ability to modulate calcium flux and stabilize cell membranes sets it apart from other gangliosides .

Properties

Molecular Formula

C77H139N3O31

Molecular Weight

1602.9 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[(E,2R,3S)-3-hydroxy-2-(icosanoylamino)icos-4-enoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C77H139N3O31/c1-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-38-56(91)80-48(49(88)37-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-2)45-102-73-65(98)63(96)67(54(43-84)105-73)107-75-66(99)71(111-77(76(100)101)39-50(89)57(78-46(3)86)70(110-77)59(92)51(90)40-81)68(55(44-85)106-75)108-72-58(79-47(4)87)69(61(94)53(42-83)103-72)109-74-64(97)62(95)60(93)52(41-82)104-74/h35,37,48-55,57-75,81-85,88-90,92-99H,5-34,36,38-45H2,1-4H3,(H,78,86)(H,79,87)(H,80,91)(H,100,101)/b37-35+/t48-,49+,50+,51-,52-,53-,54-,55-,57-,58-,59-,60+,61+,62+,63-,64-,65-,66-,67-,68+,69-,70-,71-,72+,73-,74+,75+,77+/m1/s1

InChI Key

GTTLZSUWCRJZRC-CRQBLQEMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)N[C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@H](/C=C/CCCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCCCC)O

Origin of Product

United States

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